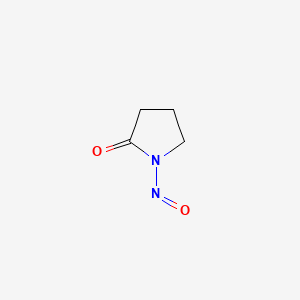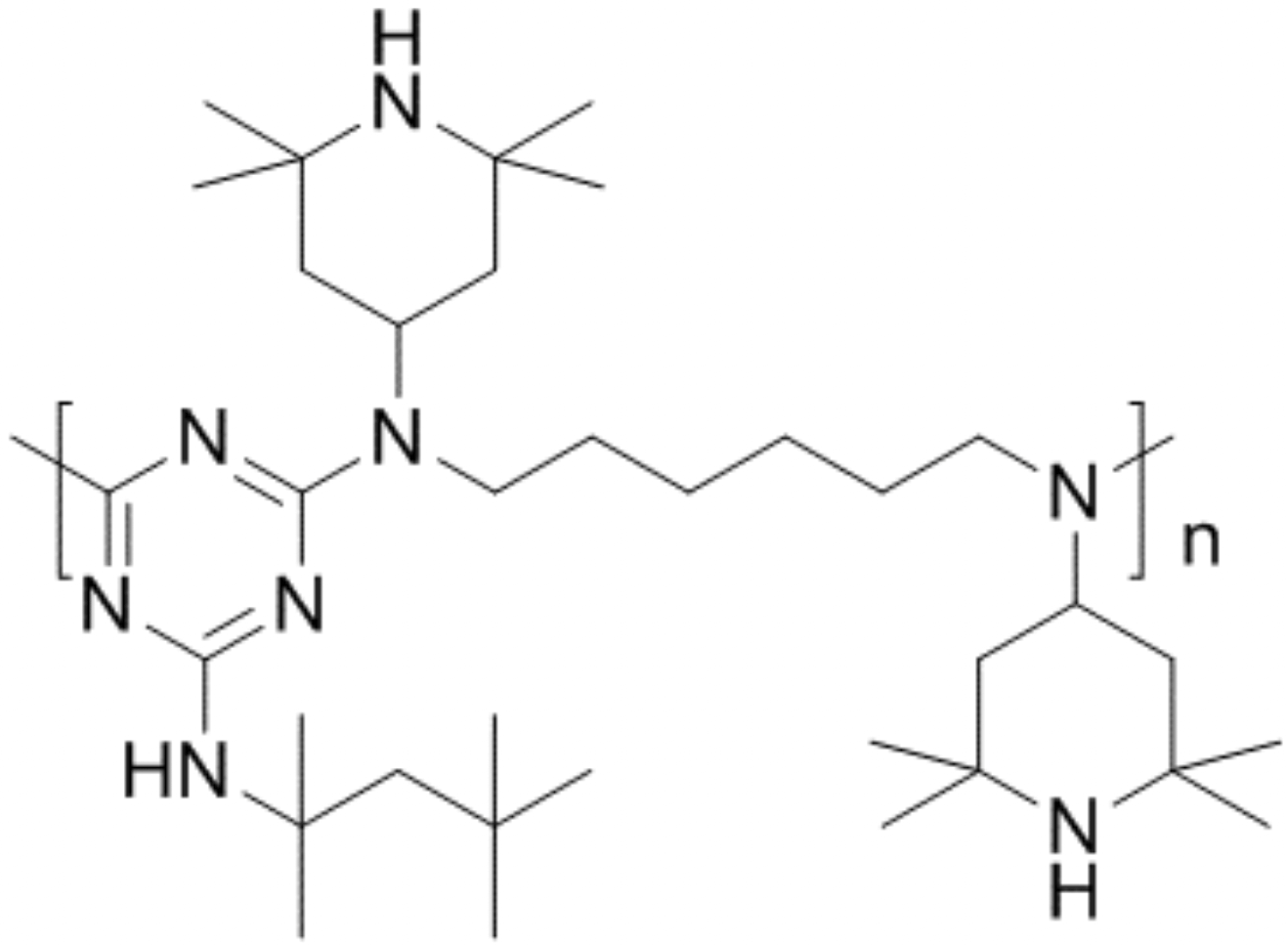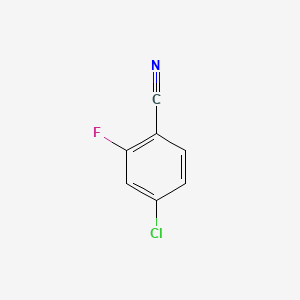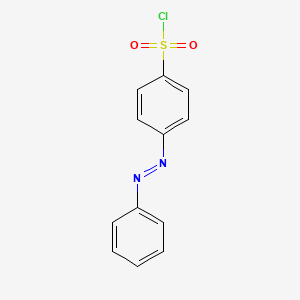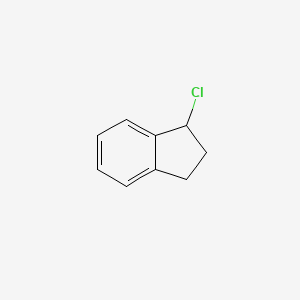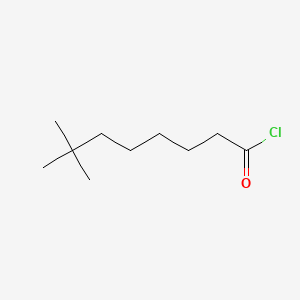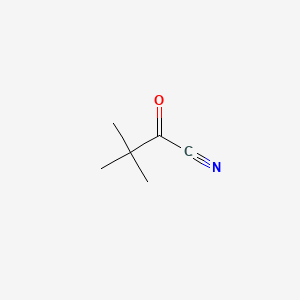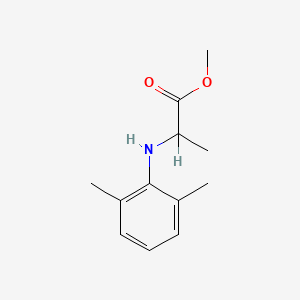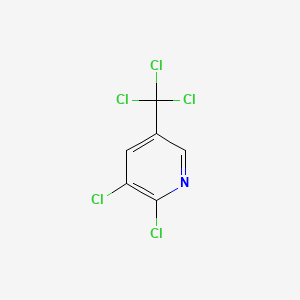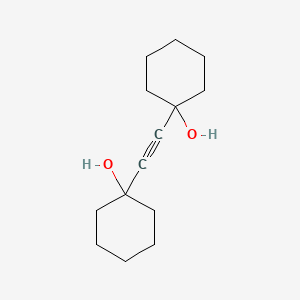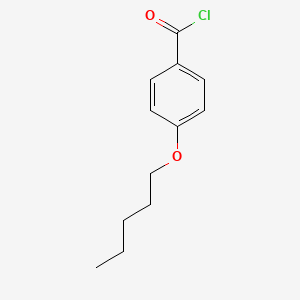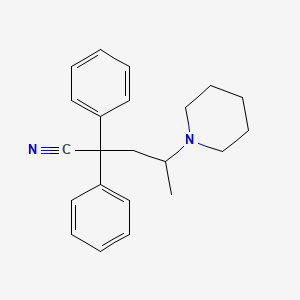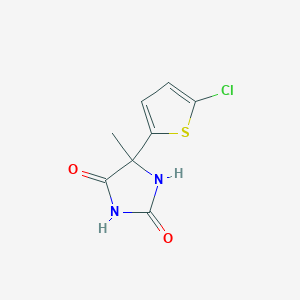
5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione” appears to be a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom1. The thiophene ring is substituted with a chlorine atom at the 5-position1. The molecule also contains an imidazolidine ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms1. The imidazolidine ring is substituted with a methyl group at the 5-position1.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and imidazolidine rings, the introduction of the chlorine and methyl substituents, and the coupling of the two rings. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis2.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the substituents would likely have a significant impact on the compound’s shape, size, and electronic properties1.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the functional groups. The chlorine atom on the thiophene ring might make that position more reactive1. The imidazolidine ring could also participate in various reactions, depending on the conditions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point1.Scientific Research Applications
Synthesis of Antimicrobial Agents : The derivatives of 5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione have been explored for synthesizing antimicrobial agents. For instance, thiazolidinedione derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal species (Jat, Salvi, Talesara, & Joshi, 2006) (Trotsko et al., 2018).
Studies on Molecular Properties and Structural Analysis : The compounds derived from 5-methylimidazolidine-2,4-dione have been used in molecular structure and packing studies, providing insights into C-H.O and N-H.O interactions and the stabilization of molecular structures (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Development of Corrosion Inhibitors : Imidazolidine-2,4-dione derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic solutions. Studies include assessments of inhibition efficiency, thermodynamic parameters, and surface characterization using techniques like SEM and electrochemical analysis (Yadav, Behera, Kumar, & Yadav, 2015).
Development of Novel Antidepressant and Anxiolytic Agents : Certain derivatives of 5-methylimidazolidine-2,4-dione have shown potential as novel antidepressants and anxiolytics due to their high affinity for receptors like 5-HT1A and 5-HT2A. These studies include in vitro, in vivo, and molecular docking studies to understand the interaction of these compounds with biological receptors (Czopek et al., 2010) (Kucwaj-Brysz et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Proper handling and disposal procedures should be followed to minimize risk4.
Future Directions
The study of this compound could provide valuable insights into the properties and potential applications of thiophene and imidazolidine derivatives. Future research could explore its synthesis, reactivity, and biological activity3.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, specific experimental data and literature would be required.
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWHUAFWPCXFNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305841 |
Source


|
| Record name | 5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
62032-04-6 |
Source


|
| Record name | NSC171786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

